1-(Tetrahydrofuran-3-yl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(Tetrahydrofuran-3-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H18O3 It features a cyclohexane ring substituted with a carboxylic acid group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydrofuran-3-yl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanone with tetrahydrofuran-3-carboxylic acid under acidic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced catalytic systems and optimized reaction parameters can enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydrofuran-3-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
1-(Tetrahydrofuran-3-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrofuran-3-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetrahydrofuran ring can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of the tetrahydrofuran ring.
1-(Tetrahydrofuran-2-yl)cyclohexane-1-carboxylic acid: Similar structure but with the tetrahydrofuran ring attached at a different position.
Uniqueness
1-(Tetrahydrofuran-3-yl)cyclohexane-1-carboxylic acid is unique due to the specific positioning of the tetrahydrofuran ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H18O3 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(oxolan-3-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O3/c12-10(13)11(5-2-1-3-6-11)9-4-7-14-8-9/h9H,1-8H2,(H,12,13) |
InChI Key |
XXIJLDLINQMBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2CCOC2)C(=O)O |
Origin of Product |
United States |
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